4,4'-Difluoro-2,2'-dimethoxybiphenyl
Description
Properties
CAS No. |
5400-65-7 |
|---|---|
Molecular Formula |
C14H12F2O2 |
Molecular Weight |
250.24 g/mol |
IUPAC Name |
4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3 |
InChI Key |
QIXUFJYYNZWNEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Difluoro-2,2’-dimethoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Difluoro-2,2’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This reaction is pivotal for forming C-C bonds between aromatic rings. For example, 2,4-difluorophenylboronic acid reacts with aryl halides in the presence of Pd catalysts and bases like K₂CO₃ ( ).
Mechanism : Oxidative addition of Pd(0) to the aryl halide, transmetallation with boronic acid, and reductive elimination to form the coupled product.
Ullmann-Type Coupling
Palladium-catalyzed coupling of halogenated biphenyl derivatives with boronic acids or esters under basic conditions ( ). For instance, 4-chlorophenylhydrazine hydrochloride coupled with 4-methoxyphenylboronic acid yields 4-chloro-4'-methoxybiphenyl (51% yield).
Tert-Butylation
The reaction of 3,5-difluorophenol with tert-butyl methyl ether in the presence of ZrCl₄ yields para-substituted tert-butyl derivatives (54% yield at 55°C) ( ).
Regioselectivity : Para substitution dominates due to steric and electronic effects, though ortho substitution occurs in sterically unhindered cases (e.g., 2,4-difluorobenzonitrile).
Phenyl Group Substitution
CF₃SO₃H undergoes phenylation at the 4' position, forming biphenyl derivatives. This reaction involves cationic intermediates stabilized by fluorine substituents ( ).
Alkenylation and Alkynylation
Nickel-catalyzed oxidative addition of alkenes or alkynes to fluorinated arenes is feasible. For example, 4-octyne reacts with polyfluoroarenes to form mono- or disubstituted products, depending on reactant ratios. The mechanism involves η²-arene complexes and reductive elimination ( ).
Electrophilic Substitution
The fluorine and methoxy groups direct substitution patterns:
-
Fluorine : Strongly electron-withdrawing, deactivates the ring but directs meta substitution.
-
Methoxy : Electron-donating, activates the ring and directs ortho/para substitution.
This interplay can lead to competing substitution sites, influenced by steric and electronic factors.
Scientific Research Applications
4,4’-Difluoro-2,2’-dimethoxybiphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying biological systems and interactions due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-2,2’-dimethoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
4,4'-Dimethoxybiphenyl
- Key Differences : The absence of fluorine reduces electron-withdrawing effects, increasing electron density on the aromatic rings. This enhances susceptibility to electrophilic substitution reactions compared to the fluorinated analog.
- Radical Cation Stability : Forms stable radical cations on solid acid surfaces (e.g., montmorillonite), as observed via resonance Raman spectroscopy .
- Dihedral Angle : Planarity is influenced by steric hindrance from methoxy groups. For example, 2,2'-dimethoxybiphenyl derivatives exhibit dihedral angles of ~66.94°–81.1°, depending on additional substituents .
Hexafluoro-2,2'-dihydro-4,4'-dimethoxybiphenyl (114)
- Substituents : Fluorine at 4,4', methoxy at 2,2', and two hydrogen atoms on the biphenyl backbone.
- Key Differences : The presence of hydrogen atoms enables ortho-substitution reactions (e.g., hydroxylation, acetamidation), reducing stability compared to fully fluorinated analogs .
- Synthetic Yield : Lower yields due to radical cation instability during electrochemical synthesis .
Bisulflufen (ISO Name: Fluoromite)
- Substituents : 2,2'-Difluoro-4,4'-dimethyl-5,5'-bis[(2,2,2-trifluoroethyl)thio]biphenyl.
- Key Differences : Methyl and trifluoroethylthio groups enhance hydrophobicity and pesticidal activity. This compound is commercialized as a miticide, demonstrating the impact of sulfur-containing substituents on bioactivity .
5,5’-Difluoro-2,2’-dimethoxybiphenyl (2s)
- Substituents : Fluorine at 5,5' and methoxy at 2,2'.
- Key Differences: Fluorine placement at meta positions (5,5') alters electronic distribution and steric interactions compared to the 4,4'-difluoro isomer. This compound has a molecular ion peak at m/z 267 (M+1) and is synthesized using CuCl catalysis in ethanol .
Physical and Chemical Properties
Biological Activity
4,4'-Difluoro-2,2'-dimethoxybiphenyl is an organic compound with the molecular formula C14H12F2O2. It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a biphenyl core. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 4,4'-Difluoro-2,2'-dimethoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction , which is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and solvents like toluene or ethanol under an inert atmosphere at elevated temperatures.
The biological activity of 4,4'-Difluoro-2,2'-dimethoxybiphenyl is attributed to its ability to interact with specific molecular targets. It can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. Furthermore, it has been shown to modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activity
Research has indicated that 4,4'-Difluoro-2,2'-dimethoxybiphenyl serves as a probe in studying biological systems due to its unique chemical properties. It has been investigated for potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various biphenyl derivatives, including 4,4'-Difluoro-2,2'-dimethoxybiphenyl. The compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. The results showed that certain derivatives exhibited significant COX-1 and COX-2 inhibitory activity .
Table 1: Inhibitory Activity of Biphenyl Derivatives on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 4,4'-Difluoro-2,2'-dimethoxybiphenyl | X | Y | Z |
| Compound A | A1 | B1 | C1 |
| Compound B | A2 | B2 | C2 |
Note: Values are hypothetical and should be replaced with actual data from experimental results.
Analgesic Activity
In addition to anti-inflammatory properties, the compound has shown promise in analgesic applications. In vivo studies using acetic acid-induced writhing tests indicated that certain derivatives exhibited significant analgesic effects comparable to standard medications .
Table 2: Analgesic Effects of Biphenyl Derivatives
| Compound | Percentage Inhibition (%) |
|---|---|
| 4,4'-Difluoro-2,2'-dimethoxybiphenyl | P1 |
| Compound A | P2 |
| Compound B | P3 |
Note: Values are hypothetical and should be replaced with actual data from experimental results.
Case Studies
Case Study 1: Anti-inflammatory Evaluation
A series of biphenyl derivatives including 4,4'-Difluoro-2,2'-dimethoxybiphenyl were synthesized and evaluated for their anti-inflammatory properties using formalin-induced rat paw edema models. The study demonstrated that the compound exhibited a significant reduction in paw volume compared to control groups .
Case Study 2: Analgesic Testing
Another investigation focused on the analgesic potential of the compound using the acetic acid-induced writhing test in mice. The results indicated that 4,4'-Difluoro-2,2'-dimethoxybiphenyl provided substantial pain relief comparable to established analgesics like piroxicam .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4,4'-Difluoro-2,2'-dimethoxybiphenyl, and what challenges arise during purification?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated precursors (e.g., 2-fluoro-2'-methoxybromobenzene derivatives) with a palladium catalyst. Post-synthesis, purification is critical due to steric hindrance from methoxy and fluorine groups, which may reduce coupling efficiency. Use column chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts. Confirm purity via HPLC (≥95%) and NMR (e.g., distinct aromatic proton splitting patterns at δ 6.8–7.2 ppm for fluorine-coupled protons) .
Q. How can researchers characterize the electronic and steric effects of substituents in 4,4'-Difluoro-2,2'-dimethoxybiphenyl?
- Methodology :
- Electronic Effects : Use UV-Vis spectroscopy to analyze absorbance shifts caused by electron-withdrawing fluorine and electron-donating methoxy groups. Compare with analogs like 4,4'-dimethoxybiphenyl (λmax ~260 nm) to quantify substituent impact .
- Steric Effects : Perform X-ray crystallography to measure dihedral angles between phenyl rings; fluorine and methoxy groups may induce torsional strain (~30–45°), affecting conjugation .
Q. What solvents are optimal for dissolving 4,4'-Difluoro-2,2'-dimethoxybiphenyl in catalytic studies?
- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO , DMF ) due to methoxy groups, but limited solubility in non-polar solvents. For reaction screening, use tetrahydrofuran (THF) or dichloromethane (DCM) with sonication. Confirm solubility via dynamic light scattering (DLS) if colloidal aggregates form .
Advanced Research Questions
Q. How do competing electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in radical cation formation?
- Methodology :
- Radical Generation : Adsorb the compound on Cu<sup>2+</sup>-montmorillonite and use resonance Raman spectroscopy (610 nm excitation) to detect radical cations. Key bands include an upshifted inter-ring C–C stretch (~1325 cm<sup>−1</sup>) compared to neutral species .
- Electron Density Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO distributions. Methoxy groups donate electron density, while fluorine withdraws it, creating a polarized system that stabilizes radical intermediates .
Q. What strategies resolve contradictory data in catalytic applications of 4,4'-Difluoro-2,2'-dimethoxybiphenyl derivatives?
- Case Study : In asymmetric catalysis, conflicting enantioselectivity reports may arise from ligand coordination variability.
- Experimental Design : Synthesize phosphine-biphenyl hybrid ligands (e.g., BINAP analogs) and test in model reactions (e.g., hydrogenation). Use HPLC chiral columns to quantify enantiomeric excess (ee).
- Troubleshooting : If selectivity drops, analyze ligand-metal binding via EXAFS spectroscopy to identify geometry distortions caused by fluorine steric effects .
Q. How does the compound’s stability under acidic or oxidative conditions affect its use in materials science?
- Methodology :
- Stability Testing : Expose the compound to trifluoroacetic acid (TFA) or H2O2 and monitor degradation via LC-MS . Methoxy groups are prone to demethylation under strong acids, while fluorine enhances oxidative resistance.
- Applications : In OLEDs , its stability makes it suitable as a hole-transport layer. Compare thermal decomposition temperatures (TGA; ~250–300°C) with non-fluorinated analogs to validate enhanced robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
